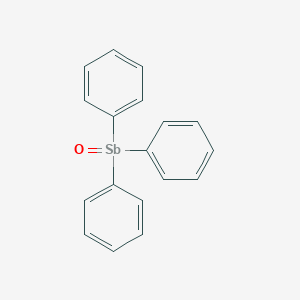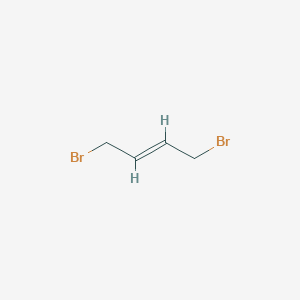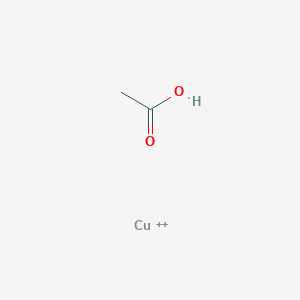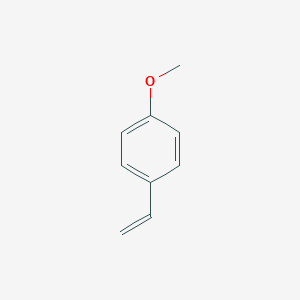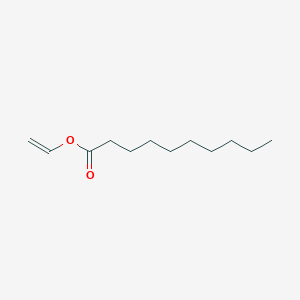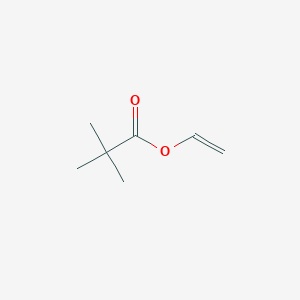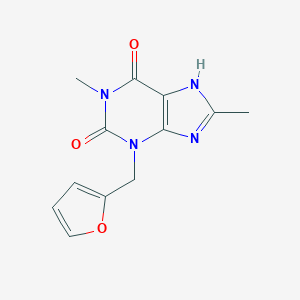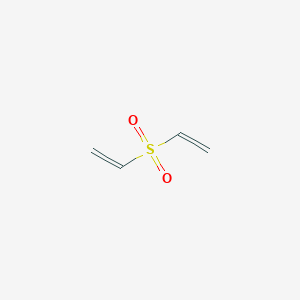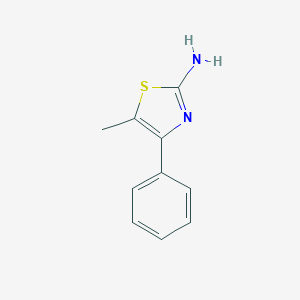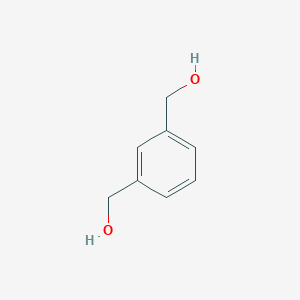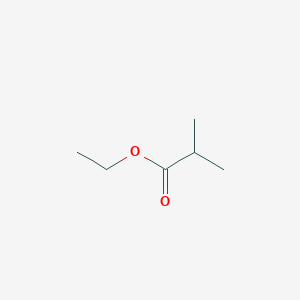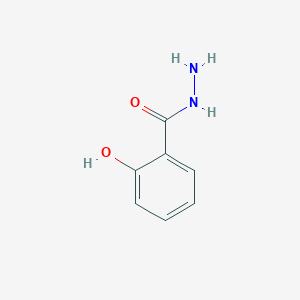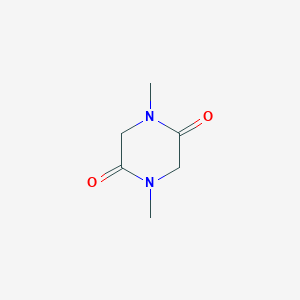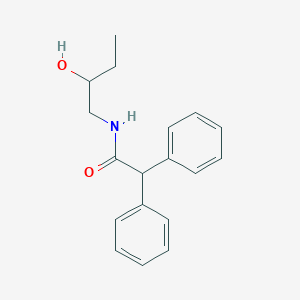
1-(N-Diphenylacetamido)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-Diphenylacetamido)-2-butanol, also known as DPAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAB is a chiral compound with two enantiomers, R and S, and has a molecular weight of 305.38 g/mol.
作用機序
The mechanism of action of 1-(N-Diphenylacetamido)-2-butanol involves its ability to modulate the activity of various enzymes and signaling pathways in cells. 1-(N-Diphenylacetamido)-2-butanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(N-Diphenylacetamido)-2-butanol can alter the expression of genes involved in cell survival and proliferation, leading to apoptosis in cancer cells. 1-(N-Diphenylacetamido)-2-butanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
生化学的および生理学的効果
1-(N-Diphenylacetamido)-2-butanol has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has also been shown to modulate the expression of genes involved in cell survival and proliferation, leading to changes in cell behavior.
実験室実験の利点と制限
One advantage of using 1-(N-Diphenylacetamido)-2-butanol in lab experiments is its high purity and yield, which allows for consistent and reproducible results. 1-(N-Diphenylacetamido)-2-butanol is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using 1-(N-Diphenylacetamido)-2-butanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of 1-(N-Diphenylacetamido)-2-butanol in vivo.
将来の方向性
There are many potential future directions for 1-(N-Diphenylacetamido)-2-butanol research. One area of interest is the development of 1-(N-Diphenylacetamido)-2-butanol-based therapies for cancer and neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 1-(N-Diphenylacetamido)-2-butanol and its effects on various signaling pathways in cells. Finally, the development of new synthesis methods for 1-(N-Diphenylacetamido)-2-butanol may allow for the production of more potent and selective compounds for scientific research.
合成法
1-(N-Diphenylacetamido)-2-butanol can be synthesized through a multi-step process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction of the resulting ketone with N,N-dimethylacetamide. The final step involves the reduction of the amide group with sodium borohydride to yield 1-(N-Diphenylacetamido)-2-butanol. The synthesis of 1-(N-Diphenylacetamido)-2-butanol has been optimized to produce high yields and purity, making it a viable option for scientific research.
科学的研究の応用
1-(N-Diphenylacetamido)-2-butanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. 1-(N-Diphenylacetamido)-2-butanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
130203-73-5 |
|---|---|
製品名 |
1-(N-Diphenylacetamido)-2-butanol |
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(2-hydroxybutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |
InChIキー |
KRWSLCYLYQEVCL-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
正規SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
同義語 |
1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



